molecular formula C9H8F2N2O B11901128 7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one

7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11901128
M. Wt: 198.17 g/mol
InChI Key: OTPUBJOJGNBMIZ-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction can be carried out in acetic acid or trifluoroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the difluoromethyl group or other functional groups within the molecule.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8F2N2O

Molecular Weight

198.17 g/mol

IUPAC Name

7-(difluoromethyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C9H8F2N2O/c10-9(11)5-1-7-6(8(14)2-5)3-12-4-13-7/h3-5,9H,1-2H2

InChI Key

OTPUBJOJGNBMIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=CN=C21)C(F)F

Origin of Product

United States

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